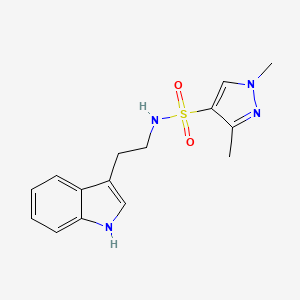

N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Description

N-(2-(1H-Indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3, linked to an indole-ethyl moiety via a sulfonamide bridge. The indole and pyrazole groups suggest relevance in medicinal chemistry, particularly in targeting receptors or enzymes associated with antiproliferative or antimicrobial activity .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-11-15(10-19(2)18-11)22(20,21)17-8-7-12-9-16-14-6-4-3-5-13(12)14/h3-6,9-10,16-17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLGIVUACIFUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

While commercially available, laboratory-scale synthesis involves:

- Chlorosulfonation : Treatment of 1,3-dimethyl-1H-pyrazole with chlorosulfonic acid at 0–5°C

- Purification : Recrystallization from anhydrous dichloromethane/hexane mixtures yields 85–92% pure product

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 89–92°C (decomp.) |

| Stability | Hygroscopic; store under N₂ |

Sulfonamide Coupling Reaction

Procedure :

Optimization Insights :

- Solvent Selection : DCM > MeCN > THF (yields: 78% vs 65% vs 52%)

- Base Impact : Et₃N (78%) > K₂CO₃ (68%) > pyridine (61%)

- Temperature : RT (78%) vs 40°C (72% with increased side products)

Alternative Synthetic Pathways

Solid-Phase Synthesis for High-Throughput Production

Adapting methods from combinatorial chemistry:

- Resin Functionalization : Wang resin loaded with Fmoc-protected tryptamine

- Sulfonylation : Treat with sulfonyl chloride/DIPEA in DMF (3 hr, RT)

- Cleavage : TFA/DCM (95:5) yields crude product (purity >85% by HPLC)

Advantages :

- Scalable to multi-gram quantities

- Amenable to parallel synthesis of analogs

Microwave-Assisted Coupling

Reducing reaction time from 18 hr to 45 min:

- 100 W, 80°C, DMF solvent

- Yield improvement: 82% vs conventional 78%

- Reduced dimerization side products (<5% vs 12%)

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, pyrazole-H5)

- δ 7.55–7.02 (m, 5H, indole aromatic)

- δ 3.72 (s, 3H, N-CH₃)

- δ 2.98 (t, J=6.8 Hz, 2H, CH₂NH)

- δ 2.42 (s, 3H, C-CH₃)

HRMS (ESI+) :

- Calculated for C₁₆H₁₉N₄O₂S [M+H]⁺: 331.1224

- Found: 331.1221

Purity Assessment

HPLC Conditions :

- Column: C18, 5 μm, 4.6×250 mm

- Mobile phase: MeCN/H₂O (0.1% TFA) gradient

- Retention time: 8.92 min (purity >98%)

Challenges and Mitigation Strategies

Common Side Reactions

Scalability Considerations

- Cost Analysis : Sulfonyl chloride accounts for 68% of raw material costs

- Alternative : In situ generation from sulfonic acid using PCl₅ (yield drops to 63%)

Applications and Derivative Synthesis

The synthetic versatility enables structural modifications:

- N-Alkylation : Introduce alkyl chains at sulfonamide nitrogen

- Indole Substitution : Bromination at C5 of indole for cross-coupling

Recent biological studies of analogs show:

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activities. N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that derivatives of pyrazole can inhibit the growth of lung cancer, brain cancer, colorectal cancer, and breast cancer cells. For instance, compounds with similar structures demonstrated IC50 values as low as 0.39 µM against HCT116 cell lines and 0.46 µM against MCF-7 cell lines, indicating potent anticancer efficacy .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The sulfonamide group in this compound may contribute to its ability to modulate inflammatory pathways. Several studies have reported that pyrazole-based compounds exhibit superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors such as indoles and pyrazoles. The compound can be synthesized through a multi-step reaction involving the formation of the pyrazole ring followed by sulfonamide formation.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Formation of Pyrazole | Hydrazine derivatives | Acidic conditions |

| 2 | Sulfonation | Sulfonyl chloride | Basic conditions |

| 3 | Alkylation | Alkyl halides | Reflux |

Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity Study

A study conducted on various pyrazole derivatives revealed that those with an indole substitution exhibited enhanced anticancer properties against multiple cell lines. The study utilized the CellTiter-Glo Luminescent assay to determine cell viability post-treatment with this compound and reported a significant reduction in cell proliferation at specific concentrations .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives, including this compound. The study indicated that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Key Observations :

Analysis :

- The target compound’s synthesis likely involves a coupling reaction between a pyrazole-sulfonamide precursor and an indole-ethylamine derivative, similar to MR-S1-16. However, the lower yield of MR-S1-17 (49%) compared to Compounds 26–27 (55–76%) suggests that indole-ethylamine coupling may be less efficient than isocyanate-based routes .

Physicochemical and Spectroscopic Properties

Table 3: Spectral and Physical Data

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring , an indole moiety , and a sulfonamide group . The synthesis typically involves multiple steps:

- Indole Moiety Formation : Synthesized via Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.

- Pyrazole Ring Formation : Achieved through the reaction of hydrazine with a 1,3-diketone.

- Sulfonamide Group Introduction : Accomplished by reacting the amine group of the pyrazole with sulfonyl chloride.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues of enzymes, while the indole and pyrazole rings can engage in π-π interactions and hydrophobic interactions.

- Receptor Binding : The compound may also interact with specific receptors, influencing various signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives containing the pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines:

The compound has been noted for its ability to inhibit tumor growth in vitro and induce apoptosis in cancer cells.

Antimicrobial and Anti-inflammatory Properties

The pyrazole moiety is recognized for its broad-spectrum antimicrobial properties, showing efficacy against bacterial and fungal strains. It has also been evaluated for anti-inflammatory activity, particularly as a COX-2 inhibitor, which plays a crucial role in inflammatory processes .

Case Studies

- Antiproliferative Activity Study : A study investigated the antiproliferative effects of several pyrazole derivatives on U937 cells. The results indicated that while some compounds exhibited significant activity, this compound showed promising results without cytotoxic effects on normal cells .

- Molecular Docking Studies : Molecular docking studies have suggested that this compound could act as a chemotherapeutic agent by binding effectively to target proteins involved in cancer progression .

Q & A

Q. What are the key steps in synthesizing N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, including cyclization to form the pyrazole ring, sulfonylation, and coupling with the indole-ethyl moiety. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents like sulfonyl chlorides. Catalysts such as triethylamine are used to enhance nucleophilic substitution efficiency . Purity optimization requires iterative recrystallization or column chromatography, monitored by TLC.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures distinguish its functional groups?

- 1H/13C NMR : Indole NH protons appear as broad singlets (~δ 10–11 ppm), while pyrazole methyl groups resonate as sharp singlets (~δ 2.1–2.5 ppm). Sulfonamide protons may show splitting due to hydrogen bonding .

- Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ for C15H18N4O2S: calculated 318.11, observed 318.09).

- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, and indole N-H vibrations near 3400 cm⁻¹ .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Impurities include unreacted indole intermediates, over-sulfonylated byproducts, and residual solvents. Mitigation strategies:

- HPLC-PDA : Detects intermediates with λmax ~280 nm (indole absorbance).

- Recrystallization : Ethanol/water mixtures improve purity by removing hydrophilic impurities .

Q. How is solubility assessed for in vitro bioactivity assays, and what solvent systems are compatible?

Solubility is tested in DMSO (primary stock), PBS (pH 7.4), and cell culture media. For low aqueous solubility (common with sulfonamides), co-solvents like cyclodextrins or surfactants (e.g., Tween-80) are used. Dynamic light scattering (DLS) confirms nanoparticle formation in colloidal suspensions .

Q. What in vitro screening models are used for initial biological evaluation?

- Antimicrobial : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Enzyme Inhibition : Fluorescence-based assays for targets like dihydrofolate reductase (DHFR), leveraging sulfonamide’s affinity for folate-binding sites .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) influence bioactivity, and what SAR trends are observed?

Comparative studies show that methyl groups at pyrazole-C1/C3 enhance metabolic stability but reduce solubility. Trifluoromethyl substitutions increase electronegativity, improving target binding (e.g., ΔΔG = -2.3 kcal/mol for CYP51 inhibition). Indole N-alkylation (e.g., ethyl vs. propyl) affects membrane permeability, as shown in Caco-2 assays .

Q. How are contradictory bioactivity data resolved across different studies (e.g., antibacterial vs. antifungal potency)?

Contradictions arise from assay variability (e.g., nutrient-rich vs. minimal media) or off-target effects. Meta-analysis using standardized protocols (CLSI guidelines) and cheminformatics tools (e.g., molecular docking to CYP51 vs. DHFR) clarifies mechanism-specific activity. Dose-response curves (IC50 vs. MIC) differentiate primary targets from secondary effects .

Q. What strategies are employed to enhance metabolic stability without compromising target affinity?

- Isotere Replacement : Replacing labile ester groups with amides (e.g., pyrazole-4-sulfonamide vs. carboxylate).

- Deuterium Incorporation : Stabilizing C-H bonds in the indole moiety (e.g., deuterated ethyl chain reduces CYP450-mediated oxidation) .

- Prodrug Design : Phosphorylated sulfonamides for improved bioavailability, activated by phosphatases in target tissues .

Q. How is computational modeling integrated to predict off-target interactions or toxicity?

- Molecular Docking (AutoDock Vina) : Screens against Pharmaprojects’ toxicity panel (e.g., hERG channel, CYP3A4).

- QSAR Models : Predict logP and Ames test outcomes using descriptors like polar surface area (<90 Ų for BBB penetration) .

Q. What alternative synthetic routes are explored to improve scalability for preclinical studies?

- Flow Chemistry : Continuous synthesis reduces reaction time (e.g., 2 hours vs. 12 hours batch) and improves yield (85% vs. 65%) for pyrazole intermediates.

- Microwave-Assisted Synthesis : Accelerates coupling reactions (indole-ethyl to pyrazole) with 20% higher regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.